![molecular formula C22H23BrN2O2 B3876957 N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3876957.png)
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
Overview
Description
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide, commonly known as Brv, is a small molecule drug that has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Brv involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. Brv has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Brv has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
Brv has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation and oxidative stress. In cancer cells, Brv has been shown to induce cell cycle arrest and inhibit tumor growth. In animal models of Parkinson's disease, Brv has been shown to protect dopaminergic neurons and improve motor function. In animal models of arthritis, Brv has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of Brv for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Brv is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of Brv is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, Brv can be toxic at high concentrations, which requires careful handling and dosage control.
Future Directions
There are several future directions for research on Brv, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its molecular mechanisms of action. Additionally, the use of Brv in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, Brv is a promising small molecule drug that has shown potential for a wide range of therapeutic applications.
Scientific Research Applications
Brv has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurological disorders, and inflammation. In cancer research, Brv has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, Brv has been studied for its potential neuroprotective effects and has shown promising results in animal models of Parkinson's disease. In inflammation research, Brv has been shown to reduce inflammation and oxidative stress in animal models of arthritis.
properties
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-16-5-9-18(10-6-16)21(26)24-20(15-17-7-11-19(23)12-8-17)22(27)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,24,26)/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHZVWGPEXPFMP-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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